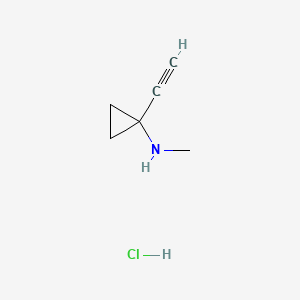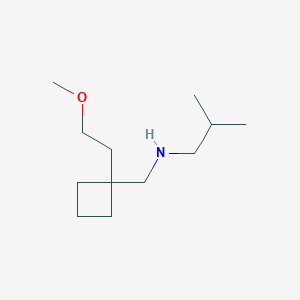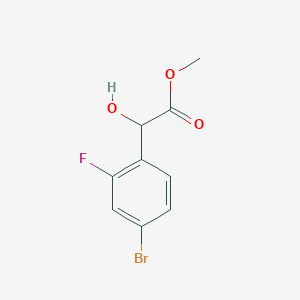
3-(3-Bromo-4-methoxybenzyl)azetidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Bromo-4-methoxybenzyl)azetidin-3-ol is a chemical compound with the molecular formula C11H14BrNO2 and a molecular weight of 272.14 g/mol It is characterized by the presence of a bromine atom, a methoxy group, and an azetidin-3-ol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-4-methoxybenzyl)azetidin-3-ol typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied for carbon–carbon bond formation and is known for its mild and functional group tolerant reaction conditions . The process involves the use of organoboron reagents, which are stable, readily prepared, and generally environmentally benign .
Industrial Production Methods
. These methods ensure the availability of the compound in large quantities for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Bromo-4-methoxybenzyl)azetidin-3-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can modify the bromine or methoxy groups.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation but generally involve mild temperatures and solvents compatible with the functional groups present in the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at the bromine position.
Wissenschaftliche Forschungsanwendungen
3-(3-Bromo-4-methoxybenzyl)azetidin-3-ol has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 3-(3-Bromo-4-methoxybenzyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups play a crucial role in its reactivity and binding affinity. The azetidin-3-ol moiety may interact with enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(3-Bromophenyl)azetidin-3-ol
- 3-(4-Methoxybenzyl)azetidin-3-ol
Uniqueness
3-(3-Bromo-4-methoxybenzyl)azetidin-3-ol is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups is not commonly found in similar compounds, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C11H14BrNO2 |
|---|---|
Molekulargewicht |
272.14 g/mol |
IUPAC-Name |
3-[(3-bromo-4-methoxyphenyl)methyl]azetidin-3-ol |
InChI |
InChI=1S/C11H14BrNO2/c1-15-10-3-2-8(4-9(10)12)5-11(14)6-13-7-11/h2-4,13-14H,5-7H2,1H3 |
InChI-Schlüssel |
PXQRTMQCLXJMSU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)CC2(CNC2)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Tert-butyl 3,4,9-triazatricyclo[6.2.1.0,2,6]undeca-2,5-diene-9-carboxylate](/img/structure/B13565074.png)

![(3R)-3-{[(benzyloxy)carbonyl]amino}-4-phenylbutanoic acid](/img/structure/B13565094.png)

![1H,2H,3H-pyrido[2,3-b][1,4]oxazin-7-aminedihydrochloride](/img/structure/B13565104.png)
![Tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-azaspiro[2.5]oct-6-ene-4-carboxylate](/img/structure/B13565108.png)





